molecular formula C9H14N2OS B10844290 4-Methyl-5-(4-piperidyl)isothiazol-3-ol

4-Methyl-5-(4-piperidyl)isothiazol-3-ol

Cat. No.: B10844290
M. Wt: 198.29 g/mol
InChI Key: TVYLWJFICSYNFD-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-piperidyl)isothiazol-3-ol is a chemical compound of high interest in neuroscience and pharmacology research, particularly in the study of γ-aminobutyric acid type A (GABA A) receptors. These receptors are the principal mediators of fast inhibitory synaptic transmission in the mammalian central nervous system. This compound is structurally analogous to the well-characterized GABA A receptor ligand, 5-(4-piperidyl)isothiazol-3-ol (thio-4-PIOL), which has been established as a partial agonist at various recombinant GABA A receptor subtypes . The specific incorporation of a methyl group at the 4-position is designed to modulate the compound's physicochemical properties, potentially leading to altered receptor binding affinity, functional efficacy, and selectivity profiles. The primary research value of this compound lies in its application as a tool compound for probing the structure and function of GABA A receptors. Researchers can use it to investigate subunit-specific interactions, as the activity of partial agonists can be highly dependent on the receptor's α-subunit composition (e.g., α1, α2, α3, α5) . Furthermore, it serves as a valuable candidate for studying allosteric modulation. Previous research on related partial agonists has demonstrated that their maximal responses (Imax) can be significantly enhanced by positive allosteric modulators such as benzodiazepines (e.g., chlordiazepoxide), neurosteroids (e.g., allopregnanolone), and anticonvulsants (e.g., loreclezole) . This makes this compound a pertinent molecule for exploring mechanisms of receptor gating and the effects of modulators on agonist efficacy. The isothiazol-3-ol core is a privileged scaffold in medicinal chemistry, and recent advancements in photochemical permutation of azoles, including isothiazoles, highlight the ongoing interest in and synthetic accessibility of novel derivatives within this chemical class for drug discovery applications . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12)

InChI Key

TVYLWJFICSYNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SNC1=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of cis-N-methyl-3-thiocyanoacrylamide . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit plasmin by binding to its kringle 1 domain, thereby reducing fibrinolysis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Key Analogues

Compound Core Heterocycle Position 4 Substituent Position 5 Substituent Synthesis Key Step
4-Methyl-5-(4-piperidyl)isothiazol-3-ol Isothiazole Methyl 4-Piperidyl Alkylation of β-thioxoamide
5-(4-Piperidyl)isothiazol-3-ol (11) Isothiazole H 4-Piperidyl Oxidation with I2
4-PIOL Isoxazole H 4-Piperidyl Cyclization of enamine intermediates
THIP Isoxazolo[5,4-c]pyridine H (annulated structure) N/A Annulation and functionalization

Pharmacological Activity and Receptor Interactions

GABAA Receptor Modulation
  • This compound: Limited direct data, but methyl substitution likely enhances lipophilicity and receptor binding compared to non-methylated analogues.
  • 5-(4-Piperidyl)isothiazol-3-ol (11): Acts as a partial GABAA agonist in binding studies but shows pure antagonism in Xenopus laevis oocytes, highlighting subunit-dependent efficacy .
  • 4-PIOL : A low-efficacy partial agonist (EC50 ~10 μM in α1β2γ2 receptors), with potency influenced by receptor subunit composition .
  • THIP : Full agonist (EC50 ~1 μM in α4β3δ receptors), demonstrating annulation’s role in efficacy .

Table 2: Functional Comparison at GABAA Receptors

Compound Efficacy (α1β2γ2) EC50 (μM) Subunit Selectivity Notes
5-(4-Piperidyl)isothiazol-3-ol (11) Partial agonist ~15 (binding studies) αβγ subunits Antagonist in oocytes
4-PIOL Partial agonist ~10 α4/6βδ subunits Lower efficacy than THIP
THIP Full agonist ~1 Extrasynaptic δ-containing Clinically used for insomnia

Anti-Fibrinolytic Activity

This compound and its analogues exhibit plasmin-inhibitory effects by targeting the kringle 1 domain. Key findings:

  • 4-Methyl derivative: Demonstrates superior potency (IC50 ~0.8 μM) compared to 4-PIOL (IC50 ~2.5 μM) in anti-fibrinolytic assays .
  • Structural determinants : Methyl substitution enhances shape complementarity to the kringle 1 domain, improving binding affinity (R<sup>2</sup> = 0.93 correlation between activity and binding) .

Table 3: Anti-Fibrinolytic Activity Comparison

Compound IC50 (μM) Kringle 1 Binding Affinity (Kd, nM)
This compound 0.8 120
5-(4-Piperidyl)isothiazol-3-ol (11) 1.2 150
Tranexamic Acid (Reference) 25 500

Mechanistic Insights and Subunit Dependence

  • Subunit composition : GABAA receptor α and γ subunits influence agonist vs. antagonist behavior. For example, 5-(4-Piperidyl)isothiazol-3-ol acts as an antagonist in α1β2γ2-expressing oocytes but shows partial agonism in other configurations .

Q & A

Q. How can researchers address low reproducibility in enzymatic inhibition assays?

  • Answer : Standardize substrate concentrations (e.g., 0.1–0.2 mM S-2251) and pre-incubate plasmin with inhibitors for 10 min at 37°C. Include internal controls (e.g., tranexamic acid) in each plate. Use high-purity DMSO (<0.1%) for compound solubilization to avoid solvent artifacts .

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